

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid: A Technical Overview

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Compound of Interest

Compound Name: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a fluorinated heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring, a propoxy group, a trifluoromethyl moiety, and a boronic acid functional group, make it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates information from related compounds and general principles of boronic acid chemistry to provide a foundational understanding for researchers.

Chemical Structure and Properties

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is characterized by a pyridine core substituted at the 2-position with a propoxy group, at the 5-position with a trifluoromethyl group, and at the 3-position with a boronic acid group.

Chemical Structure:

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1218790-63-6	[1]
Molecular Formula	C9H11BF3NO3	[1]
Molecular Weight	248.99 g/mol	[1]
Appearance	White to off-white solid (presumed)	General knowledge of similar compounds
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO (presumed)	General knowledge of similar compounds

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** is not readily available in peer-reviewed literature, its synthesis can be conceptually understood through established methods for preparing substituted pyridine boronic acids. A plausible synthetic workflow is outlined below.

Logical Workflow for Synthesis:



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Caption: A generalized synthetic workflow for pyridine boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling

The primary utility of **2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.

Reaction Scheme:

Where R1 is an aryl or heteroaryl halide/triflate and R2 is the 2-propoxy-5-(trifluoromethyl)pyridinyl moiety.

Table 2: Generic Protocol for a Suzuki-Miyaura Coupling Reaction

Step	Procedure
1. Reagents	<ul style="list-style-type: none">- Aryl or heteroaryl halide (1.0 eq)- 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.1 - 1.5 eq)- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)- Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)- Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
2. Reaction Setup	<ul style="list-style-type: none">- To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, boronic acid, palladium catalyst, and base.- Add the anhydrous solvent.
3. Reaction Conditions	<ul style="list-style-type: none">- Stir the reaction mixture at a temperature ranging from 80°C to 120°C.- Monitor the reaction progress by TLC or LC-MS.
4. Work-up	<ul style="list-style-type: none">- Once the reaction is complete, cool the mixture to room temperature.- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification	<ul style="list-style-type: none">- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery

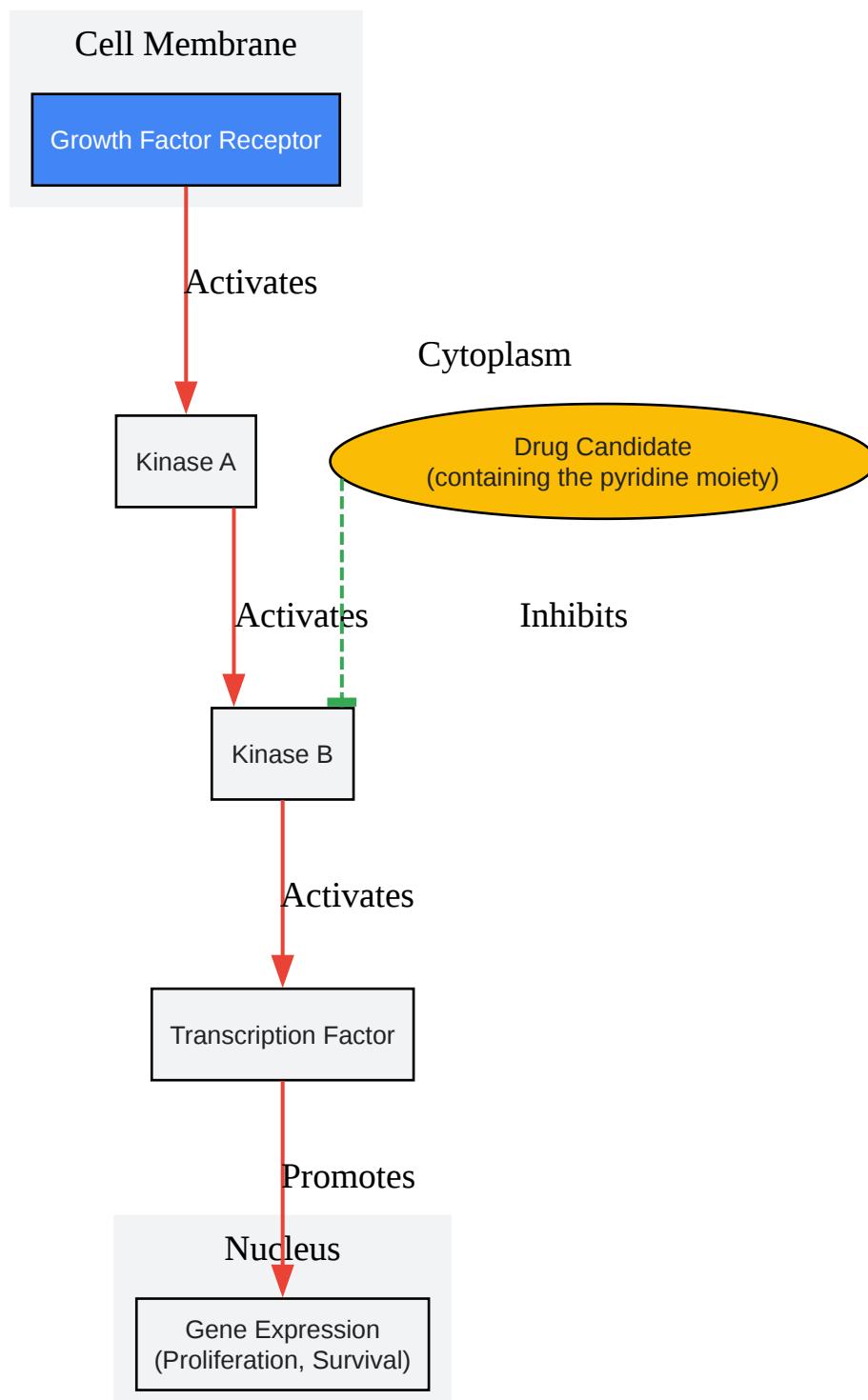
Boronic acids and their derivatives are of significant interest in medicinal chemistry.^[2] The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases and other enzymes.^[2] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.^[3] The pyridine scaffold is a privileged structure found in numerous approved drugs.

Given these characteristics, **2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** is a promising building block for the synthesis of novel inhibitors for various biological targets. While no specific drug development programs utilizing this exact molecule have been publicly disclosed, its structural motifs suggest potential applications in areas such as:

- Oncology: As a component of kinase inhibitors or other anti-proliferative agents.
- Inflammation: In the development of enzyme inhibitors involved in inflammatory pathways.
- Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Signaling Pathway Hypothesis:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using the title compound could inhibit a key kinase in a cancer-related signaling pathway.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are currently limited in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound. Researchers are encouraged to utilize the general protocols and conceptual frameworks provided in this guide as a starting point for their investigations.

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